molecular formula C5H9N3OS2 B3281234 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 731776-65-1

5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B3281234
CAS RN: 731776-65-1
M. Wt: 191.3 g/mol
InChI Key: MXOCUHKPVMNCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it a promising candidate for a variety of applications in biochemistry and pharmacology.

Scientific Research Applications

  • New derivatives of 1,3,4-thiadiazole have been synthesized, including methods for SH-alkylation, aminomethylation, and cyanoethylation, utilizing hydrazide of 3-methoxy-phenoxyacetic acid. This synthesis pathway has potential pharmacological implications, as certain derivatives contain pharmacophore groups (Hovsepyan et al., 2016).

Corrosion Inhibition :

  • Thiadiazole derivatives have been studied as corrosion inhibitors for metals, showing that these compounds can effectively inhibit copper corrosion in acidic environments. The study suggests that thiadiazoles adsorb on metal surfaces primarily through a physisorption mechanism, and their efficiency can be correlated with quantum chemical parameters (Tang et al., 2009).
  • Another study investigated the corrosion inhibition properties of a 1,3,4-thiadiazole derivative for mild steel in an acidic environment, demonstrating significant protection with a detailed analysis of the adsorption mechanism and thermodynamic data (Attou et al., 2020).

Pharmacological Applications :

  • Research on imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol revealed significant anti-depressant activity, comparable to standard drugs, making them potential candidates for further pharmaceutical development (Yusuf et al., 2008).
  • In a similar vein, newly synthesized imine derivatives exhibited promising anti-convulsant activity, indicating the potential of these compounds in neurological applications (Yusuf et al., 2013).

Antimicrobial and Anti-inflammatory Properties :

  • A study on heterocyclic derivatives containing the 1,3,4-thiadiazole nucleus highlighted their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Specific derivatives showed potent activity against microbes and inflammation, indicating their potential in medicinal chemistry (Kumar & Panwar, 2015).

Sensor Development :

  • Mercapto thiadiazole compounds were used in the development of carbon paste sensors for potentiometric determination of copper ions, demonstrating high selectivity and sensitivity, which is crucial for environmental monitoring and analysis (Mashhadizadeh et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, specific information about the mechanism of action of “5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol” is not available .

properties

IUPAC Name

5-(2-methoxyethylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS2/c1-9-3-2-6-4-7-8-5(10)11-4/h2-3H2,1H3,(H,6,7)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCUHKPVMNCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201947
Record name 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731776-65-1
Record name 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731776-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.